
(15N)azanylmethylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(15N)azanylmethylphosphonic acid is a compound of significant interest in various scientific fields due to its unique chemical properties. It is a derivative of phosphonic acid, where the nitrogen atom is isotopically labeled with 15N. This isotopic labeling allows for detailed studies in various applications, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (15N)azanylmethylphosphonic acid typically involves the reaction of isotopically labeled ammonia (15NH3) with formaldehyde (CH2O) and phosphorous acid (H3PO3). The reaction is carried out under controlled conditions to ensure the incorporation of the 15N isotope into the final product. The general reaction scheme is as follows: [ 15NH3 + CH2O + H3PO3 \rightarrow this compound ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(15N)azanylmethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various substituted phosphonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phosphonic acids, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(15N)azanylmethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex phosphonic acid derivatives.
Biology: Utilized in isotopic labeling studies to trace nitrogen pathways in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in nuclear magnetic resonance (NMR) spectroscopy.
Industry: Employed in the production of flame retardants, corrosion inhibitors, and chelating agents.
Mécanisme D'action
The mechanism of action of (15N)azanylmethylphosphonic acid involves its interaction with various molecular targets. In biological systems, it can act as a nitrogen donor, participating in metabolic pathways and enzyme-catalyzed reactions. The isotopic labeling with 15N allows for detailed studies of these interactions using techniques such as NMR spectroscopy, providing insights into the molecular pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid: The parent compound without isotopic labeling.
Aminomethylphosphonic acid: Similar structure but without the 15N isotope.
Nitrilotris(methylenephosphonic acid): Contains multiple phosphonic acid groups.
Uniqueness
(15N)azanylmethylphosphonic acid is unique due to the presence of the 15N isotope, which allows for advanced studies using isotopic labeling techniques. This makes it particularly valuable in research applications where tracing nitrogen pathways and studying molecular interactions are crucial.
Propriétés
Formule moléculaire |
CH6NO3P |
|---|---|
Poids moléculaire |
112.031 g/mol |
Nom IUPAC |
(15N)azanylmethylphosphonic acid |
InChI |
InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/i2+1 |
Clé InChI |
MGRVRXRGTBOSHW-VQEHIDDOSA-N |
SMILES isomérique |
C([15NH2])P(=O)(O)O |
SMILES canonique |
C(N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




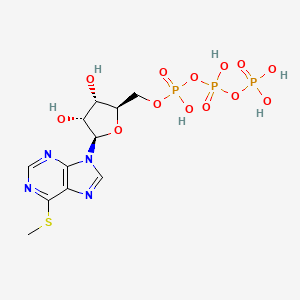
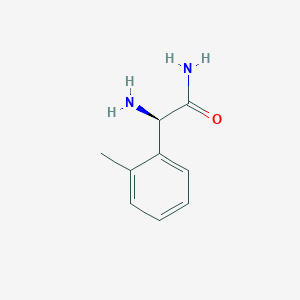

![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
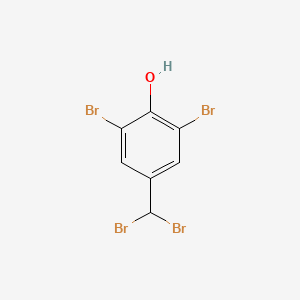

![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
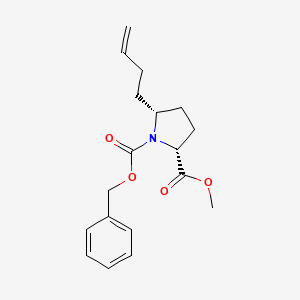

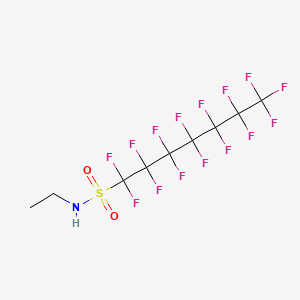
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)

